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Abstract

AZD1940, also known as ART-2713 or NEO-1940, is a synthetic, orally active, high-affinity full
agonist for the cannabinoid CB1 and CB2 receptors.[1][2][3][4] Developed by AstraZeneca, it
was initially investigated as a peripherally restricted analgesic for neuropathic and inflammatory
pain, aiming to minimize the central nervous system (CNS) side effects commonly associated
with cannabinoid receptor agonists.[3][5][6] Preclinical studies in animal models demonstrated
promising analgesic effects with low brain penetration.[2][5] However, in human clinical trials,
AZD1940 failed to demonstrate significant analgesic efficacy and produced unexpected, dose-
limiting CNS-related adverse effects.[3][7][8] Consequently, its clinical development was
discontinued.[3] This guide provides a comprehensive technical overview of AZD1940,
summarizing its pharmacological properties, experimental data, and the methodologies used in
its evaluation.

Mechanism of Action

AZD1940 is a potent agonist at both human CB1 and CB2 receptors.[2] These receptors are G-
protein coupled receptors (GPCRS) belonging to the Class A, rhodopsin-like family.[2] Both
CB1 and CB2 receptors primarily couple to the inhibitory G-protein, Gi/o.[2] Activation of these
receptors by an agonist like AZD1940 initiates a signaling cascade that leads to the inhibition
of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate
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(cAMP) levels. This signaling pathway is fundamental to the physiological effects mediated by
cannabinoids, including analgesia.[2]

Signaling Pathway

The diagram below illustrates the canonical signaling pathway for CB1/CB2 receptors upon
activation by an agonist such as AZD1940.
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Caption: Canonical Gi/o-coupled signaling pathway for CB1/CB2 receptors.
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Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinity and functional activity data for
AZD1940.

ble 1: indi Hini

Receptor

Species Parameter Value Reference(s)
Target
CB1 Human pKi 7.93 [1][21[4]
CB2 Human pKi 9.06 [11[2]14]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a

higher binding affinity.

Table 2: Functional Activity

Receptor . Functional
Species Assay Type . Reference(s)
Target Profile
Human, Rat, Functional ]
CB1 Full Agonist [2][6]
Mouse Assays
Human, Rat, Functional _
CB2 Full Agonist [2][6]
Mouse Assays

Note: While preclinical studies confirmed full agonism, specific EC50 values from these studies

are not readily available in the public domain.

Table 3: Clinical Trial Dosing
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o Dose(s)
Study Type Condition . Route Reference(s)
Administered

400 pg, 800 g

Healthy )
Phase 1 (single oral Oral [7]
Volunteers
doses)
Post-operative 800 single
Phase 2 P ) Hg (sing Oral [819]
Dental Pain oral dose)

Experimental Protocols

Detailed proprietary protocols for AZD1940 are not publicly available. However, this section
describes standard, representative methodologies for key assays used to characterize
cannabinoid receptor agonists.

Radioligand Binding Assay (for Ki Determination)

This assay determines the binding affinity of a compound to its target receptor by measuring
the displacement of a radiolabeled ligand.

Obijective: To determine the inhibition constant (Ki) of AZD1940 at human CB1 and CB2
receptors.

Materials:

Membrane preparations from cells expressing human CB1 or CB2 receptors.

Radioligand (e.g., [3H]-CP-55,940).

AZD1940 (unlabeled competitor).

Assay Buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, 0.5% BSA, pH 7.4).

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Methodology:
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Preparation: Serially dilute AZD1940 to a range of concentrations.

Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the
radioligand, and varying concentrations of AZD1940. Include controls for total binding (no
competitor) and non-specific binding (excess unlabeled ligand).

Termination: Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90
minutes). Terminate the reaction by rapid filtration over glass fiber filter mats using a cell
harvester.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound
radioligand.

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a
scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the AZD1940
concentration. Determine the IC50 value (the concentration of AZD1940 that inhibits 50% of
specific radioligand binding) using non-linear regression. Calculate the Ki value using the
Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.

[3°S]GTPYS Binding Assay (for Functional Agonist
Activity)

This is a functional assay that measures G-protein activation following receptor stimulation by
an agonist.[10][11]

Objective: To determine the potency (EC50) and efficacy (Emax) of AZD1940 as an agonist at
CB1/CB2 receptors.

Materials:
 Membrane preparations from cells expressing CB1 or CB2 receptors.

e [3°S]GTPYS (non-hydrolyzable GTP analog).
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e AZD1940.
o GDP (to ensure G-proteins are in an inactive state).
o Assay Buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4).[10]

Methodology:

Pre-incubation: Incubate cell membranes with varying concentrations of AZD1940 and a
fixed concentration of GDP.

e Initiation: Start the reaction by adding [3*>S]GTPyS.

¢ Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated
binding of [3*S]GTPyS to the Ga subunit.

» Termination & Filtration: Stop the reaction by rapid filtration through filter plates.
e Washing: Wash the filters with ice-cold buffer.
o Detection: Measure the bound radioactivity using a scintillation counter.

» Data Analysis: Plot the amount of bound [3°*S]GTPyS against the logarithm of the AZD1940
concentration. Use non-linear regression to determine the EC50 (concentration for 50% of
maximal response) and Emax (maximal effect).
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Caption: A representative experimental workflow for a [3*S]GTPyS binding assay.
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cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation by
quantifying the inhibition of cAMP production.

Objective: To confirm the Gi/o-coupling of AZD1940-mediated receptor activation.

Materials:

Whole cells expressing CB1 or CB2 receptors.

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

AZD1940.

CAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

Cell Plating: Seed cells in a multi-well plate and grow to desired confluency.
o Pre-treatment: Incubate cells with varying concentrations of AZD1940.

o Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to
stimulate adenylyl cyclase and induce cAMP production. The inhibitory effect of AZD1940
will be measured against this stimulated level.

e Lysis & Detection: After incubation, lyse the cells and measure the intracellular cAMP
concentration using a commercial detection kit according to the manufacturer's protocol.[12]

o Data Analysis: Plot the measured cAMP levels against the logarithm of the AZD1940
concentration. The data should show a dose-dependent decrease in forskolin-stimulated
CAMP levels, from which an IC50 value can be determined.

Preclinical and Clinical Development Summary
Preclinical Rationale
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The primary goal for developing AZD1940 was to create a peripherally restricted CB1/CB2
agonist.[6] By limiting brain penetration, it was hypothesized that the compound could provide
effective analgesia for neuropathic and inflammatory pain without the psychoactive side effects
(e.g., euphoria, dizziness, cognitive impairment) that have hindered the therapeutic use of
centrally-acting cannabinoid agonists.[5] Animal studies supported this hypothesis,
demonstrating robust analgesic effects in pain models at doses that resulted in low brain
uptake in both rats and primates.[2][5][6] The analgesic action was shown to be dependent on
the CBL1 receptor.[5]

Clinical Trial Outcomes

Despite the promising preclinical data, AZD1940's performance in human trials was
disappointing.

o Lack of Efficacy: In a study on capsaicin-induced pain and hyperalgesia in healthy
volunteers, AZD1940 did not significantly reduce pain compared to placebo.[7] Similarly, in a
Phase 2 trial for acute post-operative pain following the surgical removal of a third molar,
AZD1940 showed no significant analgesic effect, whereas the active comparator, naproxen,
was effective.[8]

o Unexpected CNS Side Effects: Contrary to the preclinical findings of peripheral restriction,
AZD1940 produced clear, dose-dependent, centrally-mediated side effects in humans.[3]
The most commonly reported adverse events included postural dizziness, nausea,
hypotension, headache, and subjective feelings of being "high" and "sedated".[7][8]

The combination of poor analgesic efficacy and a significant CNS-related side effect profile led
to the discontinuation of the clinical development of AZD1940.[3]
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Caption: The logical progression and outcome of AZD1940's development.
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Conclusion

AZD1940 is a well-characterized, high-affinity CB1/CB2 receptor full agonist that serves as an
important case study in cannabinoid drug development. While it demonstrated a promising
preclinical profile as a peripherally restricted analgesic, its failure in human trials highlights the
significant challenges in translating animal models of pain and brain penetration to the clinical
setting. The experience with AZD1940 underscores the difficulty in separating the therapeutic
analgesic effects of CB1 receptor activation from undesirable central nervous system side
effects. The data and methodologies associated with its development remain valuable for
scientists working on novel analgesics and GPCR-targeted therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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